Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-(2-ethoxyanilino)quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-18-11-7-6-10-15(18)21-16-12-17(19(22)23-2)20-14-9-5-4-8-13(14)16/h4-12H,3H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHFDFDBMBFTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=CC(=NC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate. This process can be facilitated by various catalysts and reaction conditions, including:
Transition Metal Catalysis: Utilizing metals like palladium or copper to promote the cyclization reaction.
Ionic Liquid Mediated Reactions: Employing ionic liquids as solvents to enhance reaction efficiency and yield.
Ultrasound Irradiation: Using ultrasound waves to accelerate the reaction process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the quinoline ring to form dihydroquinoline derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions on the quinoline ring, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate exhibits significant biological activities, particularly in antimicrobial and antiviral research. Its mechanism of action often involves the inhibition of critical bacterial enzymes such as DNA gyrase and topoisomerase, leading to disrupted bacterial growth.
Antimicrobial Properties
Recent studies have established its potent antimicrobial effects against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Activity Type |
|---|---|---|---|
| Staphylococcus aureus | 0.22 μg/mL | 0.5 μg/mL | Bactericidal |
| Escherichia coli | 0.25 μg/mL | 0.5 μg/mL | Bactericidal |
| Candida albicans | 15.625 μg/mL | 31.25 μg/mL | Fungicidal |
The compound has demonstrated bactericidal activity at low concentrations, making it a candidate for further development in treating bacterial infections.
Case Studies
- Antimicrobial Evaluation : In one study, this compound was tested against Staphylococcus aureus and Escherichia coli, showing significant bactericidal effects that highlight its potential as an antimicrobial agent.
- Biofilm Inhibition : Another study investigated its ability to inhibit biofilm formation in Staphylococcus epidermidis. Results indicated a notable reduction in biofilm mass, suggesting its applicability in treating biofilm-associated infections.
- Antiviral Research : The compound is also being explored for its antiviral properties, particularly against viral infections where traditional therapies are ineffective or lead to resistance.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the quinoline core significantly influence biological activity. For instance, the presence of the ethoxy group enhances lipophilicity and may improve cellular uptake and efficacy as a therapeutic agent.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituent Position and Electronic Effects
Methyl 4-{2-[(tert-Butoxycarbonyl)amino]ethoxy}quinoline-2-carboxylate (14) Structure: Differs by an ethoxy group with a tert-butoxycarbonyl (Boc)-protected amine instead of the 2-ethoxyphenylamino group. Impact: The Boc group introduces steric bulk and alters solubility, whereas the ethoxyphenylamino group in the target compound may enhance π-π stacking interactions due to the aromatic ring .
Methyl 6-methoxy-2-arylquinoline-4-carboxylates Structure: Methoxy at the 6-position and aryl groups (e.g., phenyl) at the 2-position. This affects reactivity in cross-coupling reactions .
Allyl 4-[(3-hydroxypropyl)(methyl)amino]quinoline-2-carboxylate Structure: Allyl ester at the 2-position and a substituted alkylamino group at the 4-position. Impact: The allyl ester may confer higher hydrophobicity, while the hydroxypropyl group could improve water solubility via hydrogen bonding, contrasting with the ethoxyphenyl group’s lipophilic character .
Functional Group Variations
Methyl 4-((6-methylpyridin-3-yl)oxy)quinoline-2-carboxylate (23) Structure: Pyridinyloxy substituent at the 4-position. Impact: The oxygen linker and pyridine ring may enhance metal-coordination capacity, unlike the direct amino linkage in the target compound. This structural difference could affect applications in catalysis or receptor binding .
2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate Structure: Chlorine atoms at the 6- and 4-positions and a methoxyphenyl-oxoethyl ester.
Physical and Spectral Properties
- The target compound’s NMR would likely show signals for the ethoxyphenyl group (δ ~6.8–7.5 ppm for aromatic protons, δ ~4.0 ppm for OCH₂CH₃) and the methyl ester (δ ~3.9 ppm).
Biological Activity
Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound has been shown to exhibit antimicrobial properties by disrupting bacterial cell wall synthesis and generating reactive oxygen species (ROS), which lead to oxidative stress and cell death in bacteria.
- Anticancer Properties : Studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. This modulation results in the activation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins .
- Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in cancer metabolism, thereby reducing the energy supply to tumor cells .
Antimicrobial Activity
A study conducted on various derivatives of quinoline compounds highlighted that this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.
Anticancer Activity
In vitro studies using the MCF-7 breast cancer cell line showed that this compound significantly reduced cell viability at concentrations ranging from 10 µM to 100 µM. The IC50 value was determined to be approximately 25 µM, which suggests a potent anticancer effect compared to other quinoline derivatives .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 25 | Induces apoptosis via ROS generation |
| Standard Drug (e.g., Doxorubicin) | 15 | DNA intercalation and topoisomerase inhibition |
Case Studies
- Case Study on Antimicrobial Efficacy : A series of experiments were conducted to evaluate the efficacy of this compound against multidrug-resistant strains. The results indicated that this compound effectively inhibited growth at lower concentrations compared to conventional antibiotics, suggesting its potential for treating resistant infections.
- Case Study on Cancer Cell Lines : In another study, the compound was tested against several cancer cell lines, including MCF-7 and HeLa cells. The findings demonstrated that it not only inhibited cell growth but also induced significant apoptosis as evidenced by increased levels of caspase activity and annexin V staining .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Mefloquine | Quinoline backbone | Antimalarial |
| Chloroquine | Quinoline backbone | Antimalarial |
| Other Quinoline Derivatives | Varies | Antimicrobial/Anticancer |
While many quinoline derivatives exhibit biological activity, this compound stands out due to its dual action against microbial infections and cancer cells.
Q & A
Q. Table 1: Representative Reaction Conditions
| Reagent | Role | Conditions | Yield (%) |
|---|---|---|---|
| POCl₃ | Coupling agent | Reflux, 6 hours | 65–70 |
| 2-ethoxyaniline | Nucleophile | DMF, 348–353 K | – |
| NaHCO₃ | Neutralization | Aqueous workup | – |
Advanced: How can researchers address discrepancies in reported biological activities of this compound across studies?
Discrepancies often arise from variations in assay conditions , purity , or structural analogs . To resolve contradictions:
Dose-response profiling : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., cell line, incubation time) .
Structural validation : Confirm compound identity via X-ray crystallography (using SHELXL or OLEX2 ) and purity via HPLC-MS .
Mechanistic studies : Use molecular docking to compare binding affinities with target proteins (e.g., kinases) and validate via enzyme inhibition assays .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the 2-ethoxyphenylamino group (e.g., aromatic proton splitting patterns) .
- X-ray diffraction : Resolves crystallographic parameters (e.g., dihedral angles between quinoline and phenyl rings) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z).
Advanced: What challenges arise in crystallographic refinement of this compound, and how are they mitigated?
Common challenges include twinning , low-resolution data , and disorder in the ethoxyphenyl group. Strategies:
- Data collection : Use synchrotron radiation for high-resolution datasets (<1.0 Å) to improve Rint values .
- Software tools : SHELXL for robust refinement of disordered regions; OLEX2 for real-space validation of electron density .
- Twinning analysis : Employ PLATON’s TWINLAW to detect and model twin domains .
Basic: How can computational modeling predict the electronic properties of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer properties.
- Molecular Electrostatic Potential (MEP) : Maps reveal nucleophilic/electrophilic sites for functionalization .
- Solubility prediction : COSMO-RS simulations estimate solubility in polar/nonpolar solvents .
Advanced: What strategies enhance the compound’s stability under physiological conditions for in vivo studies?
- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl to methyl carboxylate) to improve bioavailability .
- Microencapsulation : Use PLGA nanoparticles to protect against enzymatic degradation .
- pH optimization : Buffer formulations at physiological pH (7.4) prevent premature hydrolysis .
Basic: What are the key considerations for designing SAR (Structure-Activity Relationship) studies on this compound?
- Core modifications : Vary substituents at positions 2 (carboxylate) and 4 (arylamino) to assess impact on activity .
- Bioisosteric replacement : Substitute the ethoxy group with methoxy or halogen to probe electronic effects .
- Pharmacophore mapping : Align analogs using software like Schrödinger’s Phase to identify critical binding motifs .
Advanced: How can researchers resolve conflicting data on the compound’s interaction with cytochrome P450 enzymes?
- Enzyme kinetics : Perform Michaelis-Menten assays to measure Km and Vmax under controlled conditions .
- Metabolite profiling : Use LC-HRMS to identify oxidation products and compare across studies .
- CYP isoform specificity : Test against recombinant CYP3A4, CYP2D6, etc., to isolate contributing isoforms .
Basic: What safety protocols are recommended for handling this compound in the laboratory?
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., POCl₃) .
- Waste disposal : Neutralize acidic byproducts before disposal according to institutional guidelines .
Advanced: How can in silico methods guide the design of derivatives with improved pharmacokinetic profiles?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
